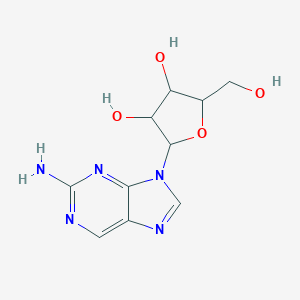

Validamycin A

描述

Valid霉素A是一种广泛使用的抗真菌抗生素,主要由细菌链霉菌属产生。它对水稻和其他植物的鞘枯病特别有效。 该化合物以其对动物和人类健康的高效性和安全性而闻名,使其成为农业应用中的热门选择 .

科学研究应用

Valid霉素A具有广泛的科学研究应用:

5. 作用机理

Valid霉素A主要作为海藻糖酶的抑制剂发挥作用,海藻糖酶是一种将海藻糖分解成葡萄糖的酶。 通过抑制海藻糖酶,Valid霉素A会导致真菌细胞内海藻糖的积累,从而破坏细胞壁合成并抑制真菌生长 . 此外,Valid霉素A会影响真菌的核糖体合成和MAPK途径,从而抑制真菌生长 .

类似化合物:

链霉素: 另一种由链霉菌属产生的抗生素,用于治疗细菌感染。

卡那霉素: 一种氨基糖苷类抗生素,用于治疗多种细菌感染。

新霉素: 一种抗生素,用于降低手术过程中细菌感染的风险。

Valid霉素A的独特性: Valid霉素A的独特性在于它对海藻糖酶的特定抑制,而海藻糖酶不是其他抗生素的常见靶点。 这使得它对依赖海藻糖代谢的真菌病原体特别有效 .

作用机制

Target of Action

Validamycin A (VMA) is an aminoglycoside antibiotic that primarily targets the enzymes neutral and acid trehalase (FgNTH and FgATH) in Fusarium graminearum . Trehalase is a trehalose-hydrolyzing enzyme, which plays a crucial role in carbohydrate storage and utilization in fungi . The deficiency of FgNTH and FgATH reduces the sensitivity to VMA, indicating that FgNTH is the main target of VMA .

Mode of Action

VMA functions as an inhibitor of trehalase . By inhibiting trehalase, VMA disrupts the breakdown of trehalose into glucose, leading to accumulation of trehalose within fungal cells . This subsequently disrupts cell wall synthesis and inhibits growth . Furthermore, VMA reduces the interaction between FgNTH and FgPK (pyruvate kinase), a key enzyme in glycolysis .

Biochemical Pathways

VMA affects the trehalose metabolism pathway in fungi. It inhibits the activity of trehalase, preventing the hydrolysis of trehalose into glucose . This leads to an accumulation of trehalose within the fungal cells, disrupting normal cellular functions . Additionally, VMA influences the glycolysis pathway by reducing the interaction between FgNTH and FgPK .

Pharmacokinetics

It is known that vma is a strong systemic agricultural antibiotic that is easily absorbed by pathogenic fungi such as rhizoctonia solani . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of VMA and their impact on its bioavailability.

Result of Action

The primary result of VMA’s action is the inhibition of fungal growth. By disrupting the breakdown of trehalose into glucose, VMA causes an accumulation of trehalose within fungal cells . This disrupts cell wall synthesis, leading to growth inhibition . In addition, VMA has been found to inhibit the biosynthesis of deoxynivalenol (DON), a virulence factor of Fusarium graminearum .

Action Environment

VMA is most effective against soil-borne diseases . It is used for the control of Rhizoctonia solani in various crops, demonstrating its efficacy in agricultural environments . VMA is known for its strong systemic action, high efficiency, long-lasting effects, and resistance to rain washout . It is also noted for its low toxicity and safety for the environment . .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

Validamycin A plays a significant role in biochemical reactions. It inhibits the activity of trehalase, an important enzyme involved in the storage and utilization of carbohydrates within fungi . This interaction with trehalase is key to its antifungal properties.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is absorbed by fungal cells and rapidly transported within them, interfering with normal cell growth and development . It influences cell function by disrupting carbohydrate metabolism, which is crucial for the survival of the fungus .

Molecular Mechanism

The mechanism of action of this compound is through its inhibition of the enzyme trehalase. Trehalase is responsible for converting trehalose into glucose. By inhibiting this enzyme, this compound causes a deficiency in glucose within the fungal cell, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It is a strong hygroscopic compound, stable in water solutions at room temperature with a pH between 3 and 9 .

Dosage Effects in Animal Models

The acute oral LD50 in mice is greater than 2000 mg/kg, and the subcutaneous LD50 is greater than 1500 mg/kg .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with the enzyme trehalase, inhibiting the conversion of trehalose to glucose, which disrupts the metabolic flux and affects the levels of these metabolites within the cell .

Transport and Distribution

This compound is easily absorbed by fungal cells and is rapidly transported within them . The specific transporters or binding proteins it interacts with are not currently known.

Subcellular Localization

The subcellular localization of this compound within fungal cells is not well defined. Given its mechanism of action, it is likely to be found where the enzyme trehalase is located, which would be in the cytoplasm where carbohydrate metabolism occurs .

准备方法

合成路线和反应条件: Valid霉素A通常通过涉及链霉菌属的发酵过程生产。生物合成途径涉及将七碳糖-7-磷酸和UDP-葡萄糖转化为Valid霉素A。 发酵在37°C的温度下进行,这已被发现能提高Valid霉素A的产量 .

工业生产方法: Valid霉素A的工业生产涉及使用大豆粉、花生饼、玉米粉和大米粉等农业工业副产品作为原料。 发酵过程经过优化,以确保高产率和经济可行性 .

化学反应分析

反应类型: Valid霉素A会发生各种化学反应,包括氧化、还原和取代。 其中一个关键反应是将Valid霉素A转化为Validox胺A,该反应涉及化合物的还原 .

常用试剂和条件: 将Valid霉素A转化为Validox胺A通常涉及在特定pH和温度条件下使用糖基转移酶和纤维二糖 .

形成的主要产物: Valid霉素A还原形成的主要产物是Validox胺A,它是生产伏格列波糖(一种用于治疗糖尿病的α-葡萄糖苷酶抑制剂)的重要中间体 .

相似化合物的比较

Streptomycin: Another antibiotic produced by species, used to treat bacterial infections.

Kanamycin: An aminoglycoside antibiotic used to treat a wide variety of bacterial infections.

Neomycin: An antibiotic used to reduce the risk of bacterial infections during surgery.

Uniqueness of Validamycin A: this compound is unique due to its specific inhibition of trehalase, which is not a common target for other antibiotics. This makes it particularly effective against fungal pathogens that rely on trehalose metabolism .

属性

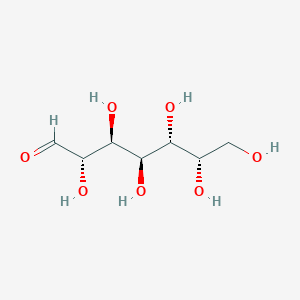

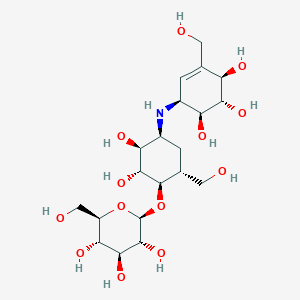

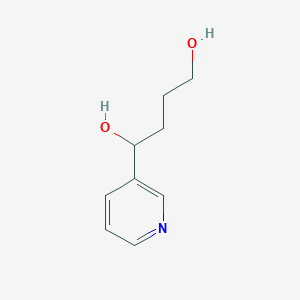

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYYMUOCXVXNK-CSLFJTBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058073 | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless hygroscopic solid; [Merck Index] Colorless odorless hygroscopic powder; [MSDSonline] | |

| Record name | Validamycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: very soluble in water; soluble in dimethylformamide, dimethyl sulphoxide, methanol; sparingly soluble in acetone, ethanol., Sparingly soluble in diethyl ether and ethyl acetate. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible at room temperature | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White powder | |

CAS No. |

37248-47-8 | |

| Record name | Validamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37248-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-chiro-Inositol, 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALIDAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E9620QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130-135 °C (with decomp) | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)